molecular formula C20H18ClN3O2 B5825538 4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B5825538
M. Wt: 367.8 g/mol
InChI Key: PYWPVQQQANJLAT-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one is a synthetic compound featuring a 1,2-dihydroquinolin-2-one core linked via a carbonyl group to a piperazine moiety substituted with a 3-chlorophenyl group. This structure combines a partially hydrogenated quinoline ring system with a piperazine-carboxamide scaffold, which is common in pharmacologically active compounds targeting central nervous system receptors.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)17-13-19(25)22-18-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWPVQQQANJLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to various substituted piperazine derivatives .

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .

Comparison with Similar Compounds

Key Compounds:

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l) Molecular Formula: C₂₀H₂₂ClF₂N₃O Molar Mass: 393.14 g/mol Structural Features:

  • 7-Chloroquinoline core linked to a difluorocyclohexyl group via piperazine.
  • Fluorine atoms increase lipophilicity and metabolic stability compared to non-fluorinated analogs. Research Findings:
  • NMR data (δ 1.65–8.76) confirms the piperazine-quinoline linkage and cyclohexyl substitution .
  • Mass spectrometry (EI-MS: 393 [M⁺]) validates molecular integrity .

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline Molecular Formula: C₂₈H₂₆ClN₃O Molar Mass: 456.99 g/mol Structural Features:

  • 4-Chlorophenyl-substituted piperazine linked to a methylated quinoline core.
  • Additional 4-methylphenyl group at position 2 of quinoline enhances steric bulk. Key Differences vs. Target Compound:

Table 1: Comparison of Piperazine-Linked Quinoline Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
Target Compound C₁₉H₁₇ClN₃O₂* ~370.8 3-Chlorophenyl, dihydroquinolin-2-one -
Compound 2l C₂₀H₂₂ClF₂N₃O 393.14 7-Chloroquinoline, difluorocyclohexyl
4-{[4-(4-Chlorophenyl)piperazinyl]car... C₂₈H₂₆ClN₃O 456.99 4-Chlorophenyl, methylquinoline, 4-methylphenyl

*Inferred based on structural analysis.

Chlorophenyl-Substituted Piperazine Compounds

Key Compounds:

1,3-Bis(4-(3-Chlorophenyl)piperazin-1-yl)propane

  • Molecular Formula : C₂₃H₂₈Cl₂N₄
  • Molar Mass : 443.40 g/mol
  • Structural Features :
  • Symmetrical bis-piperazine with propane linker and dual 3-chlorophenyl groups.
    • Key Differences vs. Target Compound :
  • The propane linker and dual piperazine units may enhance multivalent receptor interactions but reduce blood-brain barrier permeability compared to the target’s mono-piperazine design .

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

  • Structural Features :
  • 3-Chlorophenyl and chloropropyl substituents on piperazine.
    • Research Implications :
  • Chloropropyl chains may confer alkylating properties, absent in the target compound .

Table 2: Chlorophenyl-Substituted Piperazine Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
Target Compound C₁₉H₁₇ClN₃O₂* ~370.8 Mono-piperazine, dihydroquinolin-2-one -
1,3-Bis(4-(3-Chlorophenyl)piperazin... C₂₃H₂₈Cl₂N₄ 443.40 Bis-piperazine, propane linker

Structural Modifications and Physicochemical Implications

  • Chlorophenyl Position :
    • Meta (3-chlorophenyl) vs. para (4-chlorophenyl) substitution alters electronic and steric profiles. For example, 4-chlorophenyl derivatives (e.g., ) may exhibit distinct receptor-binding kinetics compared to the target’s meta-substituted analog.
  • Fluorine Incorporation: Compound 2l’s difluorocyclohexyl group increases hydrophobicity (clogP ~3.5) compared to the target’s dihydroquinolinone (clogP ~2.8*), impacting bioavailability.

Biological Activity

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one (hereafter referred to as "the compound") is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperazine core substituted with a chlorophenyl group and a dihydroquinolinone moiety. Its molecular formula is C17H19ClN2OC_{17}H_{19}ClN_{2}O, with a molecular weight of approximately 286.80 g/mol. The presence of the chlorophenyl group is significant for its biological interactions and pharmacological properties.

1. Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly through its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. A study highlighted that derivatives of piperazine, including this compound, demonstrated significant cytotoxicity against human cancer cells by disrupting cellular signaling pathways involved in growth and survival .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant for treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that the compound binds effectively at the active site of AChE, potentially enhancing cognitive function by increasing acetylcholine levels in the brain .

3. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. It was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis .

4. Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. Studies have indicated that it can reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .

Research Findings and Case Studies

StudyFocusFindings
Kumar et al., 2009AnticancerInduced apoptosis in cancer cell lines; significant cytotoxicity observed.
Varadaraju et al., 2013Enzyme InhibitionEffective AChE inhibitor; potential for Alzheimer's treatment via molecular docking studies.
Omar et al., 1996Anti-inflammatoryReduced inflammation markers in cellular models; potential therapeutic applications in chronic inflammatory conditions.
Aziz-ur-Rehman et al., 2011AntimicrobialDemonstrated broad-spectrum antibacterial activity against various strains; effective against both Gram-positive and Gram-negative bacteria.

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Interaction : By binding to active sites of enzymes like AChE, it alters enzyme kinetics, enhancing therapeutic effects.
  • Cell Membrane Disruption : Its structural properties allow it to penetrate bacterial membranes, leading to cell lysis.

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